molecular formula C19H12ClN3O B14642597 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-pyridinyl)- CAS No. 51991-70-9

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-pyridinyl)-

Cat. No.: B14642597
CAS No.: 51991-70-9
M. Wt: 333.8 g/mol
InChI Key: FNTXUEOSOSAQOI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a fused bicyclic system consisting of a benzene ring and a pyrimidine ring The compound also features a 2-chlorophenyl group and a pyridin-2-yl group attached to the quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzoyl chloride and an appropriate nucleophile.

    Attachment of the Pyridin-2-yl Group: The pyridin-2-yl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using pyridin-2-ylboronic acid and a suitable halogenated quinazolinone derivative.

Industrial Production Methods

Industrial production of 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 2-chlorophenyl and pyridin-2-yl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has explored its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors to modulate their signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one: This compound is unique due to the presence of both the 2-chlorophenyl and pyridin-2-yl groups, which contribute to its distinct chemical and biological properties.

    2-(pyridin-2-yl)quinazolin-4(3H)-one: Lacks the 2-chlorophenyl group, which may result in different reactivity and biological activity.

    3-(2-chlorophenyl)quinazolin-4(3H)-one: Lacks the pyridin-2-yl group, which may affect its ability to interact with certain molecular targets.

Uniqueness

The combination of the 2-chlorophenyl and pyridin-2-yl groups in 3-(2-chlorophenyl)-2-(pyridin-2-yl)quinazolin-4(3H)-one imparts unique chemical properties, such as increased stability and reactivity, as well as enhanced biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

51991-70-9

Molecular Formula

C19H12ClN3O

Molecular Weight

333.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-pyridin-2-ylquinazolin-4-one

InChI

InChI=1S/C19H12ClN3O/c20-14-8-2-4-11-17(14)23-18(16-10-5-6-12-21-16)22-15-9-3-1-7-13(15)19(23)24/h1-12H

InChI Key

FNTXUEOSOSAQOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CC=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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